molecular formula C22H24ClN3O3S B2959803 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 946386-23-8

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2959803
CAS No.: 946386-23-8
M. Wt: 445.96
InChI Key: TWDJEURFRUEIBD-UHFFFAOYSA-N
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Description

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is a bicyclic structure composed of benzene and pyrimidine rings. The presence of various functional groups, including a chlorophenyl, methoxyethyl, and sulfanyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of Functional Groups: The chlorophenyl, methoxyethyl, and sulfanyl groups are introduced through various substitution reactions. For example, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the methoxyethyl group can be added through an alkylation reaction.

    Final Coupling: The final step involves coupling the functionalized quinazoline core with the appropriate carboxamide derivative to form the target compound.

Industrial production methods for this compound would likely involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times.

Scientific Research Applications

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its structural similarity to known pharmacophores, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the quinazoline core suggests potential inhibition of kinases or other enzymes involved in signal transduction pathways. The sulfanyl and methoxyethyl groups may enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar compounds to 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide include:

    2-{[(3-chlorophenyl)methyl]sulfanyl}-N,N-dimethylethanamine hydrochloride: This compound shares the chlorophenyl and sulfanyl groups but differs in the core structure and functional groups.

    4-[(propan-2-yl)sulfanyl]-3-{[(propan-2-yl)sulfanyl]methyl}butan-2-one: This compound contains similar sulfanyl groups but has a different core structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and the quinazoline core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c1-14(2)24-20(27)16-7-8-18-19(12-16)25-22(26(21(18)28)9-10-29-3)30-13-15-5-4-6-17(23)11-15/h4-8,11-12,14H,9-10,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDJEURFRUEIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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